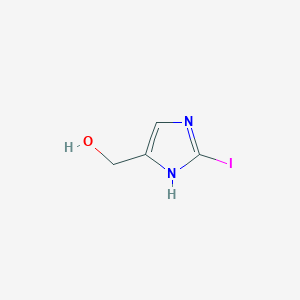

Imidazole, 2-iodo-4-hydroxymethyl-

Description

BenchChem offers high-quality Imidazole, 2-iodo-4-hydroxymethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazole, 2-iodo-4-hydroxymethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H5IN2O |

|---|---|

Molecular Weight |

224.00 g/mol |

IUPAC Name |

(2-iodo-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7) |

InChI Key |

YUZKEBSDHWONLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=N1)I)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Iodo-4-hydroxymethyl-1H-imidazole (CAS 62059-34-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Iodo-4-hydroxymethyl-1H-imidazole in Medicinal Chemistry

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[2] The strategic introduction of substituents onto the imidazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 2-Iodo-4-hydroxymethyl-1H-imidazole (CAS 62059-34-3) is a particularly valuable, yet under-documented, building block in this context. The presence of both a reactive iodine atom at the 2-position and a versatile hydroxymethyl group at the 4-position offers a dual handle for synthetic elaboration, making it a highly sought-after intermediate in the design and synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the chemical properties of 2-Iodo-4-hydroxymethyl-1H-imidazole, including its synthesis, purification, physicochemical characteristics, reactivity, and potential applications in drug discovery. The information presented herein is intended to empower researchers and scientists to effectively utilize this versatile molecule in their synthetic endeavors.

Synthesis and Purification: A Proposed Pathway

While a direct, detailed synthesis protocol for 2-Iodo-4-hydroxymethyl-1H-imidazole is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for the functionalization of the imidazole core. The proposed synthesis involves a two-step process: the formation of 4-hydroxymethyl-1H-imidazole followed by a regioselective iodination at the C2 position.

Part 1: Synthesis of 4-Hydroxymethyl-1H-imidazole

The precursor, 4-hydroxymethyl-1H-imidazole, can be synthesized from readily available starting materials. One common method involves the reaction of an appropriate starting material with formaldehyde.[3]

Conceptual Workflow for Synthesis of 4-Hydroxymethyl-1H-imidazole:

Caption: Conceptual workflow for the synthesis of the 4-hydroxymethyl-1H-imidazole precursor.

Part 2: Regioselective Iodination

The subsequent step involves the selective iodination of 4-hydroxymethyl-1H-imidazole at the C2 position. The C2 position of the imidazole ring is known to be susceptible to electrophilic substitution.[4] Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) being a common and effective choice for this transformation.[5]

Detailed Experimental Protocol (Proposed):

Materials:

-

4-Hydroxymethyl-1H-imidazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (10% aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxymethyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volumes). Wash the combined organic layers with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 2-Iodo-4-hydroxymethyl-1H-imidazole can be purified by silica gel column chromatography.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).

-

Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with the solvent gradient and collect the fractions containing the desired product as identified by TLC. Combine the pure fractions and evaporate the solvent to yield the purified 2-Iodo-4-hydroxymethyl-1H-imidazole.

Physicochemical Properties

Specific experimental data for 2-Iodo-4-hydroxymethyl-1H-imidazole is scarce in publicly available literature. However, based on the properties of similar iodo-imidazole derivatives, the following characteristics can be anticipated.

| Property | Predicted Value/Observation | Rationale/Reference |

| Molecular Formula | C₄H₅IN₂O | - |

| Molecular Weight | 223.99 g/mol | - |

| Appearance | Off-white to light yellow solid | Based on similar iodo-imidazole compounds. |

| Melting Point | Not available | Likely to be a solid at room temperature with a defined melting point. |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | The presence of the hydroxymethyl and imidazole groups suggests polarity. |

| Stability | Light sensitive; stable under recommended storage conditions (cool, dark, inert atmosphere). | Iodo-aromatic compounds can be light-sensitive.[6] |

Spectroscopic Characterization

The structural elucidation of 2-Iodo-4-hydroxymethyl-1H-imidazole would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

Workflow for Spectroscopic Analysis:

Caption: A typical workflow for the spectroscopic characterization and structural confirmation of 2-Iodo-4-hydroxymethyl-1H-imidazole.

¹H NMR Spectroscopy (Predicted)

-

NH Proton: A broad singlet in the downfield region (δ 10-12 ppm), characteristic of an imidazole N-H proton.

-

Imidazole Ring Proton: A singlet corresponding to the proton at the C5 position (δ ~7.0-7.5 ppm).

-

Hydroxymethyl Protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

-

C2 (Iodo-substituted): The carbon bearing the iodine atom is expected to be significantly shielded and appear at a lower chemical shift compared to an unsubstituted C2 carbon.

-

C4 (Hydroxymethyl-substituted): The carbon attached to the hydroxymethyl group.

-

C5: The remaining unsubstituted carbon on the imidazole ring.

-

Hydroxymethyl Carbon (CH₂OH): Expected to appear in the range of δ 55-65 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

-

N-H Stretch: A moderate absorption band around 3100-3300 cm⁻¹.

-

C=N and C=C Stretching: Absorptions in the fingerprint region (1400-1600 cm⁻¹) characteristic of the imidazole ring.

-

C-O Stretch: An absorption band in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydroxymethyl group and potentially the iodine atom.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-Iodo-4-hydroxymethyl-1H-imidazole is dominated by the functionalities at the C2 and C4 positions, making it a versatile scaffold for the synthesis of more complex molecules.

Key Reaction Pathways:

Sources

- 1. fishersci.com [fishersci.com]

- 2. Bis(pinacolato)diborane | C12H24B2O4 | CID 2733548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]

- 4. Performance of 4,5-diphenyl-1H-imidazole derived highly selective 'Turn-Off' fluorescent chemosensor for iron(III) ions detection and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3 - Google Patents [patents.google.com]

- 6. fishersci.ca [fishersci.ca]

Navigating the Solubility Landscape of 2-Iodo-4-Hydroxymethylimidazole: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical properties is paramount for its successful translation from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall efficacy. This in-depth technical guide focuses on the solubility profile of 2-iodo-4-hydroxymethylimidazole, a heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this compound is not widely available, this guide provides a comprehensive framework for predicting, determining, and understanding its solubility in a range of organic solvents. By synthesizing data from analogous imidazole derivatives and outlining robust experimental protocols, we equip researchers, scientists, and drug development professionals with the necessary tools to navigate the solubility challenges and unlock the full potential of this promising molecule.

The Strategic Importance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are rooted in its fundamental physical and chemical properties. Solubility, in particular, is a gatekeeper for many downstream processes.[1][2] A compound with poor solubility can face significant hurdles in formulation and delivery, ultimately impacting its therapeutic success.[1] Early and accurate assessment of a compound's solubility profile allows for:

-

Informed Candidate Selection: Early-stage solubility screening helps to identify and deprioritize compounds that are likely to have poor absorption and bioavailability, saving valuable time and resources.[1][2]

-

Rational Formulation Development: A comprehensive understanding of a compound's solubility in various excipients is the first step in designing a stable and effective dosage form.[3]

-

Prediction of In Vivo Behavior: Solubility data can provide initial insights into how a drug might behave in the physiological environment, aiding in the prediction of its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Deconstructing the Molecule: Predicting the Solubility of 2-Iodo-4-Hydroxymethylimidazole

The solubility of a compound is intrinsically linked to its molecular structure. By examining the constituent parts of 2-iodo-4-hydroxymethylimidazole, we can make educated predictions about its behavior in different solvent environments.

The parent imidazole ring is a polar, aromatic heterocycle.[4][5] It is highly soluble in water and other polar solvents due to its ability to form hydrogen bonds.[4][5] The introduction of substituents, however, can significantly alter this profile.[6][7]

-

The Hydroxymethyl Group (-CH2OH): This group is expected to enhance the compound's polarity and its capacity for hydrogen bonding. This will likely increase its solubility in polar protic solvents such as water, methanol, and ethanol.

-

The Iodo Group (-I): The iodine atom is large and polarizable. Its presence increases the molecule's overall size and molecular weight, which can lead to stronger crystal lattice forces, potentially decreasing solubility. However, the polarizability can also lead to favorable dipole-dipole and London dispersion force interactions with certain organic solvents. This may enhance solubility in solvents of intermediate polarity.

Based on this analysis, we can hypothesize that 2-iodo-4-hydroxymethylimidazole will exhibit good solubility in polar protic and polar aprotic solvents, with decreasing solubility as the solvent polarity decreases.

A Framework for Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for establishing a compound's solubility profile. The following sections outline a robust, step-by-step methodology for quantifying the solubility of 2-iodo-4-hydroxymethylimidazole.

The Isothermal Equilibrium (Shake-Flask) Method

This is a widely recognized and reliable method for determining equilibrium solubility.[8] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

-

Preparation: Accurately weigh an excess amount of 2-iodo-4-hydroxymethylimidazole into a series of vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or rotator. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 2-iodo-4-hydroxymethylimidazole in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Workflow for the isothermal equilibrium method of solubility determination.

Data Presentation: A Solubility Profile Table

For clarity and ease of comparison, the determined solubility data should be presented in a structured table.

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C | Observations |

| Water | Polar Protic | 80.1 | ||

| Methanol | Polar Protic | 32.7 | ||

| Ethanol | Polar Protic | 24.5 | ||

| Isopropanol | Polar Protic | 19.9 | ||

| Acetonitrile | Polar Aprotic | 37.5 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | ||

| Acetone | Polar Aprotic | 20.7 | ||

| Dichloromethane | Chlorinated | 9.1 | ||

| Toluene | Aromatic Hydrocarbon | 2.4 | ||

| Hexane | Nonpolar | 1.9 |

Interpreting the Data: Structure-Solubility Relationships

Once the experimental data is collected, the next crucial step is to analyze it in the context of the molecular structure of 2-iodo-4-hydroxymethylimidazole and the properties of the solvents.

Caption: Relationship between compound properties, solvent type, and predicted solubility.

A high solubility in polar protic solvents like methanol and ethanol would be expected due to strong hydrogen bonding interactions. In polar aprotic solvents like DMSO and acetonitrile, solubility is likely to be moderate to high, driven by dipole-dipole interactions. As the solvent becomes less polar, such as with toluene and hexane, the solubility is expected to decrease significantly, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Conclusion

The solubility profile of 2-iodo-4-hydroxymethylimidazole is a critical piece of information for any researcher or organization looking to develop this compound for pharmaceutical applications. While this guide provides a predictive framework based on the compound's structure and the properties of analogous molecules, it is the robust experimental determination of solubility that will provide the definitive data needed to drive informed decisions in the drug development process. By following the outlined protocols and carefully analyzing the resulting data, researchers can build a comprehensive understanding of this compound's behavior, paving the way for its successful formulation and clinical application.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

GeeksforGeeks. Imidazole: Chemical Structure, Properties, Applications, and Synthesis Methods. Available at: [Link]

-

Academia.edu. Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Available at: [Link]

- Lachman, L., Lieberman, H. A., & Kanig, J. L. (Eds.). (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.

- Avdeef, A. (2012).

-

Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 957-961. Available at: [Link]

-

ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]

-

Li, P., Tabibi, S. E., & Yalkowsky, S. H. (1998). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 43(5), 885-887. Available at: [Link]

-

Scribd. Procedure for Determining Solubility of Organic Compounds. Available at: [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Available at: [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 795, Imidazole. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2773468, 2-iodo-1H-imidazole. Available at: [Link]

-

PrepChem.com. Synthesis of 2-iodo-4-methylaniline. Available at: [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

1H NMR spectral interpretation of 2-iodo-4-hydroxymethylimidazole

An In-depth Technical Guide to the ¹H NMR Spectral Interpretation of 2-iodo-4-hydroxymethylimidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-iodo-4-hydroxymethylimidazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical aspects of spectral interpretation for this specific heterocyclic compound. We will explore the influence of the imidazole core, the iodo substituent, and the hydroxymethyl group on proton chemical shifts and coupling patterns. This guide emphasizes the causality behind spectral features, providing a framework for confident structural elucidation and characterization.

Introduction: The Structural Significance of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in drug design. 2-iodo-4-hydroxymethylimidazole serves as a versatile synthetic intermediate, where the iodo group can be readily displaced in cross-coupling reactions and the hydroxymethyl group offers a handle for further functionalization.

Accurate structural verification is paramount in the synthesis and development of novel chemical entities. ¹H NMR spectroscopy stands as the most powerful and accessible tool for the unambiguous structural elucidation of organic molecules.[1] This guide provides a detailed walkthrough of the ¹H NMR spectrum of 2-iodo-4-hydroxymethylimidazole, moving from fundamental principles to a nuanced interpretation of its specific spectral data.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum provides four key pieces of information to determine a molecule's structure:

-

Number of Signals: Indicates the number of chemically non-equivalent sets of protons.[2]

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reveals the electronic environment of a proton. Protons in electron-poor environments are "deshielded" and appear at higher chemical shifts (downfield), while those in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield).[2][3]

-

Integration: The area under each signal is proportional to the number of protons it represents.[4]

-

Multiplicity (Splitting Pattern): Caused by spin-spin coupling between adjacent, non-equivalent protons, this pattern reveals the number of neighboring protons.

The Influence of Substituents on the Imidazole Ring

The chemical shifts of protons on an aromatic ring are highly sensitive to the electronic effects of its substituents.

-

Imidazole Ring Protons: The imidazole ring itself is aromatic. In its unsubstituted form, tautomerism leads to the equivalence of the C4 and C5 positions.[5] However, substitution at C4, as in our molecule of interest, locks the tautomeric form, rendering the C5 proton unique. The proton at C2 is typically the most deshielded due to the influence of both adjacent nitrogen atoms.

-

Iodo Group (at C2): The iodine atom exerts a complex influence. Its electronegativity results in an inductive withdrawal of electron density, which would typically deshield nearby protons. However, heavy halogens like iodine also introduce significant anisotropic and steric effects that can be either shielding or deshielding.[6][7] The net effect on the chemical shift of the remaining ring proton must be determined empirically but is a key feature of the spectrum.

-

Hydroxymethyl Group (-CH₂OH at C4): This group influences the ring electronically and provides two additional, distinct proton signals. The oxygen atom is electronegative, deshielding the attached methylene (-CH₂) protons.[8] The hydroxyl (-OH) proton itself is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.[9]

Experimental Protocol for NMR Data Acquisition

A robust and reproducible experimental setup is the foundation of trustworthy spectral data. The following protocol outlines the standard procedure for preparing and analyzing a sample of 2-iodo-4-hydroxymethylimidazole.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 2-iodo-4-hydroxymethylimidazole directly into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical:

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Highly recommended. It is an excellent solvent for polar compounds and, importantly, its hygroscopic nature is low enough that it allows for the clear observation of exchangeable N-H and O-H protons as distinct signals.

-

CDCl₃ (Deuterated Chloroform): Can be used if the compound is sufficiently soluble. O-H and N-H peaks may be broader than in DMSO-d₆.

-

D₂O (Deuterium Oxide): Useful for a confirmatory experiment. Adding a drop of D₂O to a sample prepared in DMSO-d₆ or CDCl₃ will cause the signals from the -OH and N-H protons to disappear due to rapid proton-deuterium exchange. This is a definitive method for identifying these peaks.

-

-

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Standard: Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum and Interpretation

Based on the molecular structure and the principles discussed, we can predict the features of the ¹H NMR spectrum of 2-iodo-4-hydroxymethylimidazole. The structure contains four unique sets of protons that will give rise to four distinct signals.

Caption: Molecular structure of 2-iodo-4-hydroxymethylimidazole with proton labels.

Detailed Signal Analysis

-

Signal A: Imidazole Ring Proton (H-5)

-

Chemical Shift (δ): Expected in the aromatic region, approximately 7.0 - 7.5 ppm . This proton is attached to an sp²-hybridized carbon of the imidazole ring. Its precise location is modulated by the electron-withdrawing iodo group at C2 and the hydroxymethyl group at C4.

-

Integration: Integrates to 1H .

-

Multiplicity: Singlet (s) . This proton has no adjacent proton neighbors to couple with, resulting in a single, unsplit peak.

-

-

Signal B: Methylene Protons (-CH₂-)

-

Chemical Shift (δ): Expected to be significantly deshielded, approximately 4.4 - 4.8 ppm . These sp³-hybridized protons are attached to a carbon that is bonded to both the aromatic imidazole ring and a highly electronegative oxygen atom, both of which withdraw electron density.

-

Integration: Integrates to 2H .

-

Multiplicity: Doublet (d) , assuming coupling to the hydroxyl proton is resolved (often the case in DMSO-d₆). The two equivalent methylene protons are split by the single -OH proton. If measured in a solvent where rapid exchange occurs, this signal may appear as a singlet.

-

-

Signal C: Hydroxyl Proton (-OH)

-

Chemical Shift (δ): Highly variable, expected around 5.0 - 5.5 ppm in DMSO-d₆. The chemical shift is sensitive to hydrogen bonding, temperature, and concentration.

-

Integration: Integrates to 1H .

-

Multiplicity: Triplet (t) , if coupling to the methylene group is observed. The single -OH proton is split by the two adjacent -CH₂- protons. Due to proton exchange, this signal often appears as a broad singlet (br s).

-

-

Signal D: Imidazole N-H Proton

-

Chemical Shift (δ): Expected far downfield, typically >12 ppm . This proton is attached to a nitrogen within an aromatic system, making it acidic and highly deshielded.

-

Integration: Integrates to 1H .

-

Multiplicity: Broad Singlet (br s) . Protons on nitrogen atoms often exhibit broad signals due to quadrupole broadening and exchange with residual water in the solvent.

-

Summary of Predicted ¹H NMR Data

The expected spectral data is summarized in the table below for analysis in DMSO-d₆.

| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| D | Imidazole N-H | > 12.0 | 1H | Broad Singlet (br s) |

| A | Ring H-5 | 7.0 - 7.5 | 1H | Singlet (s) |

| C | Hydroxyl (-OH) | 5.0 - 5.5 | 1H | Triplet (t) or Broad Singlet |

| B | Methylene (-CH₂-) | 4.4 - 4.8 | 2H | Doublet (d) or Singlet |

Conclusion: A Self-Validating System for Structural Confirmation

The ¹H NMR spectral interpretation of 2-iodo-4-hydroxymethylimidazole is a logical process grounded in fundamental chemical principles. Each signal—its chemical shift, integration, and multiplicity—provides a piece of the structural puzzle. The predicted spectrum presents a unique fingerprint: a far downfield broad singlet for the N-H, an aromatic singlet for H-5, and two distinct signals for the hydroxymethyl protons, whose coupling provides connectivity information.

This analytical framework serves as a self-validating system. The data obtained must be fully consistent with the proposed structure. Confirmatory tests, such as D₂O exchange, further enhance the trustworthiness of the assignment. For professionals in drug discovery and development, a thorough and mechanistically-driven interpretation of NMR data is not merely procedural—it is a cornerstone of scientific integrity and project success.

References

- Journal of the American Chemical Society. (2024). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation.

- TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III).

- Modgraph. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.

- ResearchGate. ¹³C- and ¹H-NMR signals of N-substituted imidazole were unambiguously assigned.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.

- PMC. ¹⁵N Hyperpolarization of Imidazole-¹⁵N₂ for Magnetic Resonance pH Sensing via SABRE-SHEATH.

- The Royal Society of Chemistry. Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles.

- Doc Brown's Chemistry. ¹H proton nmr spectrum of iodoethane C₂H₅I CH₃CH₂I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl iodide 1-H nmr explaining spin-spin coupling for line splitting.

- Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation.

- ResearchGate. Selected hydroxymethyl region of the ¹H NMR spectrum (a, blue) at 700....

- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

- Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021).

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.

- RSC Publishing. ¹H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution.

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. azooptics.com [azooptics.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 9. 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Thermodynamic stability of 2-iodoimidazole derivatives

Thermodynamic Stability of 2-Iodoimidazole Derivatives: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic and kinetic stability profiles of 2-iodoimidazole derivatives. Designed for medicinal chemists and process engineers, it moves beyond basic physical properties to explore the mechanistic underpinnings of instability—specifically the lability of the C(2)–I bond, the role of halogen bonding in solid-state lattice energy, and the specific degradation pathways encountered during storage and synthesis.

Fundamental Thermodynamic Landscape

The thermodynamic stability of 2-iodoimidazole is governed by the interplay between the weak Carbon-Iodine (C–I) bond and the stabilizing effects of the imidazole aromatic system and intermolecular forces.

Bond Dissociation Energy (BDE) & The "Weak Link"

The primary thermodynamic vulnerability in 2-iodoimidazole is the C(2)–I bond. While the imidazole ring itself possesses high resonance stabilization energy (~14 kcal/mol), the C–I bond is significantly weaker than its halogenated analogs.

-

C–I BDE: ~55–60 kcal/mol (Estimated for heteroaryl iodides).

-

Comparison: C–Br (~70 kcal/mol) > C–Cl (~80 kcal/mol).

-

Implication: The activation energy (

) for homolytic cleavage is low, making the compound susceptible to thermal and photolytic degradation even under mild stress.

Solid-State Stabilization: The Halogen Bond

In the solid state, 2-iodoimidazole derivatives exhibit enhanced stability due to Halogen Bonding (XB) . Unlike hydrogen bonds, halogen bonds are highly directional interactions where the iodine atom (acting as a Lewis acid via its

-

Interaction:

-

Geometry: Near-linear (

). -

Thermodynamic Contribution: This interaction adds ~2–5 kcal/mol per interaction to the lattice energy, significantly elevating the melting point (

C) compared to non-halogenated analogs. Disruption of this lattice (e.g., dissolution) immediately lowers the energy barrier for degradation.

Solution Thermodynamics & pKa Effects

The iodine atom at the 2-position exerts a strong inductive effect (-I effect), altering the acid-base profile:

-

Basicity (N3): The electron-withdrawing iodine reduces the electron density at N3, lowering the

of the conjugate acid (predicted -

Acidity (N1-H): The N-H bond becomes more acidic (predicted

vs 14.4 for imidazole), increasing susceptibility to deprotonation and subsequent metal-halogen exchange or polymerization.

Degradation Pathways & Mechanisms[1][2]

Understanding how the molecule fails is critical for designing stable formulations and reaction conditions.

Homolytic Cleavage (Photolytic/Thermal)

The most common degradation pathway is the homolytic fission of the C–I bond, generating a reactive imidazolyl radical and an iodine radical. This is often initiated by UV light or temperatures

Nucleophilic Substitution (Hydrolytic)

While the C–I bond is weak, the electron-rich

Visualization of Pathways

Figure 1: Schematic of thermal (radical) and chemical (ionic) degradation pathways.

Comparative Stability Benchmarking

The following table summarizes the stability of 2-iodoimidazole relative to its halogenated congeners.

| Property | 2-Iodoimidazole | 2-Bromoimidazole | 2-Chloroimidazole | Imidazole (Parent) |

| Bond Strength (C-X) | Weakest (~55 kcal/mol) | Moderate (~68 kcal/mol) | Strong (~81 kcal/mol) | N/A (C-H ~110 kcal/mol) |

| Melting Point | 182–186°C | 175–180°C | 165–168°C | 89–91°C |

| Photostability | Poor (Rapid yellowing) | Moderate | Good | Excellent |

| Hydrolytic Stability | Moderate (pH sensitive) | Good | Excellent | Excellent |

| Storage Requirement | Dark, <4°C, Inert Gas | Ambient, Dark | Ambient | Ambient |

Experimental Protocols for Stability Assessment

To validate the stability of a specific derivative or formulation, the following self-validating protocols are recommended.

Protocol A: T_onset Determination via DSC

Purpose: To determine the precise temperature at which thermal degradation begins (safety and processing limit).

-

Preparation: Weigh 2–5 mg of dried 2-iodoimidazole derivative into an aluminum pan. Crimp with a pinhole lid (allows gas escape to prevent pressure burst).

-

Parameters: Heat from 30°C to 300°C at a ramp rate of 5°C/min under Nitrogen flow (50 mL/min).

-

Analysis: Identify the melting endotherm (

). Look for an exothermic event immediately following or overlapping with the melt. -

Validation: The Onset Temperature (

) of the exotherm defines the upper limit of thermal processing. If

Protocol B: Accelerated Stability (Arrhenius Model)

Purpose: To predict shelf-life at room temperature using stress data.

-

Setup: Prepare 1 mg/mL solutions in Acetonitrile/Water (1:1).

-

Incubation: Aliquot into amber HPLC vials. Incubate at three isotherms: 40°C, 50°C, and 60°C.

-

Sampling: Inject samples every 24 hours for 7 days via HPLC (C18 column, Gradient MeOH/Water).

-

Calculation:

-

Plot

vs -

Calculate Activation Energy (

) using the slope ( -

Extrapolate

to 25°C to predict

-

Protocol C: Solid-State Photostability Stress Test

Purpose: To quantify sensitivity to homolytic cleavage under ambient light.

-

Sample: Spread a thin layer (<1 mm) of solid on a petri dish.

-

Exposure: Expose to a cool white fluorescent lamp (1.2 million lux hours) and near UV (200 watt hours/m²), per ICH Q1B guidelines.

-

Control: Wrap a duplicate sample in aluminum foil (Dark Control).

-

Assay: Dissolve both samples and quantify free iodide (

) using Silver Nitrate titration or Ion Chromatography. -

Criteria: >5% increase in free iodide indicates failure; requires amber glass storage.

Structural Logic of Stabilization

To visualize why the solid state is more stable than the solution state, we examine the supramolecular assembly.

Figure 2: The "Zigzag" Ribbon Motif. The C-I...N halogen bond creates a stable network. Solvents disrupt this, lowering the energy barrier for degradation.

References

-

Thermal Stability & Decomposition

-

Liu, S., et al. "Thermal Behavior and Decomposition Mechanism of Imidazole Derivatives." Chinese Journal of Energetic Materials, 2025.[1]

-

-

Halogen Bonding in Crystal Structures

-

Synthetic Utility & Reactivity

-

General Imidazole Properties

-

PubChem. "2-iodo-1H-imidazole Compound Summary."[5] National Library of Medicine, 2025.

-

Sources

- 1. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole [energetic-materials.org.cn]

- 2. C-I...N and C-I...π halogen bonding in the structures of 1-benzyliodoimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-iodo-1H-imidazole | C3H3IN2 | CID 2773468 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Selective Trityl Protection of 2-Iodo-4-Hydroxymethylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective trityl protection of the primary hydroxyl group in 2-iodo-4-hydroxymethylimidazole. The protocol details the synthesis of the starting material, the protection reaction, purification, and characterization of the resulting 2-iodo-4-(trityloxymethyl)-1H-imidazole. The inherent challenge of chemoselectivity between the nucleophilic imidazole nitrogen and the primary alcohol is addressed through a carefully designed procedure. This guide is intended to provide researchers with a robust method for preparing this key intermediate for use in further synthetic applications, particularly in the development of novel pharmaceutical agents.

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Functionalized imidazoles, such as 2-iodo-4-hydroxymethylimidazole, are valuable building blocks for the synthesis of more complex molecules. The selective protection of the hydroxymethyl group is often a critical step to prevent undesired side reactions in subsequent synthetic transformations.

The triphenylmethyl (trityl) group is a widely used protecting group for primary alcohols due to its steric bulk, which favors reaction with less hindered hydroxyls.[2] The protection reaction typically proceeds via an SN1 mechanism involving a stable trityl cation intermediate.[2] However, the presence of a nucleophilic secondary amine within the imidazole ring of 2-iodo-4-hydroxymethylimidazole introduces a significant challenge: the potential for competitive N-tritylation. This protocol outlines a method to achieve selective O-tritylation, a crucial step for the successful use of this versatile building block.

Synthesis of 2-Iodo-4-Hydroxymethylimidazole

Part A: Iodination of 4-Hydroxymethylimidazole

The first step involves the iodination of 4-hydroxymethylimidazole. This reaction should be performed under carefully controlled conditions to favor mono-iodination at the C2 position.

Materials:

-

4-Hydroxymethylimidazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxymethylimidazole (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 2-iodo-4-hydroxymethylimidazole.

Part B: Proposed Synthesis of 4-Hydroxymethyl Imidazoles

Alternatively, 4-hydroxymethyl imidazoles can be prepared via the reduction of the corresponding imidazole-4-carboxylic acid esters.[3]

Trityl Protection of 2-Iodo-4-Hydroxymethylimidazole

The selective protection of the primary alcohol in the presence of the imidazole nitrogen requires careful control of the reaction conditions to favor O-alkylation over N-alkylation. The use of a non-coordinating solvent and a sterically hindered base is key.

Reaction Mechanism and Selectivity

The tritylation of an alcohol with trityl chloride in the presence of a base proceeds through an SN1 mechanism. The rate-determining step is the formation of the bulky and stable trityl cation.[2] This cation then reacts with the nucleophilic alcohol.

In the case of 2-iodo-4-hydroxymethylimidazole, two nucleophilic sites are present: the primary hydroxyl group and the imidazole ring nitrogen. While the imidazole nitrogen is generally more nucleophilic, the steric bulk of the trityl group plays a crucial role in directing the reaction towards the less hindered primary alcohol. To further enhance selectivity, precise control of stoichiometry and reaction temperature is essential.

Experimental Protocol

Materials:

-

2-Iodo-4-hydroxymethylimidazole (1.0 eq.)

-

Trityl chloride (Tr-Cl) (1.05 eq.)

-

Anhydrous pyridine

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount, ~0.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Table 1: Reagent Stoichiometry

| Reagent | Molar Equiv. |

| 2-Iodo-4-hydroxymethylimidazole | 1.0 |

| Trityl Chloride | 1.05 |

| Pyridine | Solvent |

| DMAP | 0.1 |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-iodo-4-hydroxymethylimidazole (1.0 eq.) in anhydrous pyridine.

-

Add a catalytic amount of DMAP (0.1 eq.) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trityl chloride (1.05 eq.) portion-wise to the stirred solution over 15-20 minutes. The slight excess of trityl chloride ensures the complete consumption of the starting alcohol.

-

Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of cold water.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with cold 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford 2-iodo-4-(trityloxymethyl)-1H-imidazole as a white to off-white solid.

Workflow Diagram

Caption: Workflow for the trityl protection of 2-iodo-4-hydroxymethylimidazole.

Characterization

The structure of the final product, 2-iodo-4-(trityloxymethyl)-1H-imidazole, should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons, the methylene protons of the CH₂O-Tr group, and the aromatic protons of the trityl group. The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically >12 ppm in DMSO-d₆).[4] The methylene protons adjacent to the trityl ether will be shifted downfield compared to the starting alcohol. The numerous protons of the three phenyl rings of the trityl group will appear as a complex multiplet in the aromatic region (typically 7.2-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show the carbons of the imidazole ring, the methylene carbon, and the aromatic carbons of the trityl group.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Deprotection of the Trityl Group

The trityl group is acid-labile and can be readily removed under mild acidic conditions.[2]

Common Deprotection Conditions:

-

Trifluoroacetic acid (TFA): A dilute solution of TFA in a solvent like dichloromethane is often effective.[5]

-

Formic acid or Acetic acid: These weaker acids can also be used for deprotection, sometimes requiring gentle heating.[2]

General Deprotection Protocol:

-

Dissolve the trityl-protected imidazole in dichloromethane.

-

Add a solution of TFA in dichloromethane (e.g., 1-5% v/v) dropwise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected alcohol.

Troubleshooting and Key Considerations

-

Side Product Formation: The primary potential side product is the N-tritylated imidazole. This can be minimized by the slow addition of trityl chloride at low temperatures and using a stoichiometric amount of the reagent.

-

Purification: The trityl-protected product is significantly more nonpolar than the starting material, which facilitates purification by silica gel chromatography. The byproduct, triphenylmethanol, can also be removed during chromatography.

-

Stability: The iodo-imidazole core is generally stable, but prolonged exposure to strong acids or bases should be avoided.

Conclusion

This application note provides a detailed and reliable protocol for the selective trityl protection of the primary hydroxyl group of 2-iodo-4-hydroxymethylimidazole. By carefully controlling the reaction conditions, O-selectivity can be achieved, minimizing the formation of the N-tritylated byproduct. This procedure furnishes a valuable intermediate for the synthesis of complex imidazole-containing molecules for applications in drug discovery and materials science.

References

-

Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

RSC. (n.d.). In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

-

Elsevier. (2011, October 25). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Retrieved from [Link]

-

Beilstein-Institut. (2022, November 22). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 36-15: Application Note — Thermal-Aqueous Deprotection of 5′-Trityl Amino Modifiers. Retrieved from [Link]

-

Elsevier. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Retrieved from [Link]

-

ResearchGate. (1980, September). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). US3767668A - Process for the production of n-trityl-imidazoles.

-

MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

-

ResearchGate. (2025, February 17). Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Retrieved from [Link]

-

ResearchGate. (n.d.). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media. Retrieved from [Link]

- Google Patents. (n.d.). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.

Sources

- 1. BJOC - Functionalization of imidazole N-oxide: a recent discovery in organic transformations [beilstein-journals.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. US4224452A - Method for preparing 4-hydroxymethyl imidazoles - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

Application Note: Selective Hydrodeiodination of 2-Iodo-4-Hydroxymethylimidazole

Topic: Catalytic hydrogenation of 2-iodo-4-hydroxymethylimidazole derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Isotope Synthesis Specialists.

Executive Summary

This technical guide details the protocol for the catalytic hydrodeiodination of 2-iodo-4-hydroxymethylimidazole derivatives. While 4-hydroxymethylimidazole is a critical pharmacophore (precursor to H2-antagonists like Cimetidine and purine nucleoside analogs), its direct synthesis often suffers from poor regioselectivity.

The "Reverse-Functionalization Strategy" —introducing a blocking group (iodine) at the C2 position to direct C4-functionalization, followed by reductive removal—offers superior regiocontrol. Furthermore, this protocol is the industry standard for generating [2-^2H]-labeled isotopologues (deuterated standards) by substituting hydrogen gas (

Mechanistic Insight & Chemical Strategy

The Challenge: Catalyst Poisoning & Selectivity

Hydrogenation of iodo-imidazoles presents two distinct challenges:

-

Catalyst Poisoning: Iodide ions (

) generated during the reaction have a high affinity for Palladium active sites, potentially deactivating the catalyst via Ostwald ripening or site blocking. -

Hydrogenolysis Risk: The hydroxymethyl group at C4 is "benzylic-like" (allylic to the imidazole double bond). Under acidic conditions, this group is prone to over-reduction to a methyl group.

The Solution: Scavenger-Assisted Catalysis

To ensure turnover, a stoichiometric base is required to scavenge the hydroiodic acid (HI) produced. This prevents the protonation of the imidazole nitrogen (which would reduce solubility) and minimizes acid-catalyzed hydrogenolysis of the alcohol.

Reaction Pathway: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the C-I bond, followed by transmetallation (or base-assisted substitution) and reductive elimination.

Figure 1: Catalytic cycle for the hydrodeiodination of imidazole derivatives. The base is critical for the H2 coordination step and preventing catalyst deactivation.

Experimental Protocol

Materials & Equipment

-

Substrate: 2-iodo-4-hydroxymethylimidazole (Purity >98%).

-

Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent dry powder; 50% water-wet is safer for scale-up).

-

Solvent: Methanol (HPLC Grade). Note: Ethanol is an alternative, but Methanol offers better solubility for the HI salts.

-

Base: Triethylamine (Et

N) or Sodium Acetate (NaOAc). -

Hydrogen Source: H

balloon (lab scale) or Parr Shaker (process scale).

Step-by-Step Methodology

Step 1: Reaction Assembly

-

In a round-bottom flask, dissolve 1.0 eq of 2-iodo-4-hydroxymethylimidazole in Methanol (concentration ~0.1 M).

-

Add 1.1 to 1.5 eq of Base (Et

N is preferred for ease of workup; NaOAc if buffering is needed).-

Critical: Do not omit the base. Free HI will protonate the imidazole, precipitating the salt and halting the reaction.

-

-

Carefully add 10 wt% of the Pd/C catalyst (e.g., if using 100 mg substrate, use 10 mg catalyst).

-

Safety: Add catalyst under an inert atmosphere (Nitrogen/Argon) to prevent ignition of methanol vapors.

-

Step 2: Hydrogenation

-

Purge the system with Nitrogen (

) for 5 minutes to remove oxygen. -

Purge the system with Hydrogen (

) three times (Vacuum/Fill cycles). -

Stir vigorously at Room Temperature (20-25°C) under 1 atm

(balloon pressure).-

Optimization: For iodides, reaction times can range from 4 to 16 hours. Heating to 40°C may accelerate the reaction but increases the risk of over-reduction.

-

Step 3: Monitoring (IPC)

-

Monitor via HPLC or TLC (Eluent: 10% MeOH in DCM).

-

Observation: The starting material (higher Rf due to Iodine lipophilicity) will disappear, converging to the more polar product (lower Rf).

-

Endpoint: Stop immediately upon consumption of starting material to prevent hydrogenolysis of the hydroxymethyl group.

-

Step 4: Workup & Purification [1]

-

Filter the mixture through a Celite® pad to remove the Pd/C. Wash the pad with MeOH.

-

Safety: The filter cake is pyrophoric. Keep it wet with water before disposal.

-

-

Concentrate the filtrate under reduced pressure.

-

Desalting (Crucial Step): The residue contains the product and the base-HI salt (e.g., Et

N•HI).-

Method A (Ion Exchange): Pass the residue through a weak cation exchange resin (e.g., Amberlite IRC-50) or use a silica plug with 1% NH

OH in MeOH/DCM. -

Method B (Crystallization): Triturate the residue with cold Acetone or Ether (if the product precipitates and the salt remains soluble, or vice versa depending on the base used).

-

Data Analysis & Troubleshooting

Optimization Table: Base & Solvent Effects

| Parameter | Condition | Outcome | Recommendation |

| Base | None | Reaction stalls at <20% conversion. | Avoid. HI poisons catalyst. |

| Base | Triethylamine (Et | Full conversion; homogeneous mixture. | Preferred. Easy removal of volatile base. |

| Base | Sodium Acetate (NaOAc) | Full conversion; salt precipitation issues. | Use if substrate is acid-sensitive. |

| Solvent | Methanol | High solubility; fast kinetics. | Standard. |

| Solvent | THF | Poor solubility of imidazole salts. | Use only for lipophilic protected derivatives. |

| Pressure | 1 atm (Balloon) | Slower (O/N reaction); high selectivity. | Recommended for lab scale. |

| Pressure | 50 psi (Parr) | Fast (<1 hr); risk of C-OH reduction. | Use only if deiodination is stubborn. |

Workflow Logic

Figure 2: Operational workflow for the synthesis of 4-hydroxymethylimidazole via hydrodeiodination.

References

-

Catalytic Hydrodehalogenation Overview

-

Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009–4092. Link

-

-

Imidazole Chemistry & Cimetidine Precursors

-

Isotopic Labeling via Dehalogenation

-

Saljoughian, M. (2002). Synthesis of tritiated compounds via catalytic dehalogenation. Current Pharmaceutical Design, 8(28), 2613-2622. Link

-

-

Pd/C Catalyst Handling

-

Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link

-

Sources

Procedure for converting 2-iodo-4-hydroxymethylimidazole to 4-imidazolemethanol

Application Note: Reductive Deiodination of 2-Iodo-4-hydroxymethylimidazole

Abstract & Scope

This application note details a robust, scalable protocol for the conversion of 2-iodo-4-hydroxymethylimidazole (1) to 4-imidazolemethanol (2) via catalytic hydrogenolysis. While the 2-iodo moiety is often introduced to facilitate regioselective C-5 functionalization or as a transient blocking group during total synthesis, its removal is a critical "scaffold editing" step.

This guide prioritizes Palladium on Carbon (Pd/C) catalyzed hydrogenation over radical methods (e.g., Bu

Chemical Background & Strategy

The Challenge of Imidazole Dehalogenation

The C-2 position of the imidazole ring is electron-deficient (resembling pyridine) but acidic (pKa ~14.4 for the N-H). The Carbon-Iodine (C-I) bond at this position is relatively weak (

However, two main complications arise during reduction:

-

Catalyst Poisoning: The basic nitrogen atoms of the imidazole ring can coordinate strongly to the Pd surface, arresting the catalytic cycle.

-

Hydroiodic Acid (HI) Generation: The stoichiometric release of HI forms the imidazolium salt, which significantly alters solubility and can degrade acid-sensitive functionalities.

The Solution: Buffered Catalytic Hydrogenation

To overcome these issues, this protocol utilizes a base-promoted catalytic hydrogenation . The inclusion of a base (Sodium Acetate or Triethylamine) serves as an HI scavenger, driving the equilibrium forward and preventing the formation of the imidazolium salt, thereby maintaining the substrate in its free-base form for optimal catalyst interaction.

Reaction Scheme:

Mechanistic Insight

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting stalling reactions.

Figure 1: Catalytic Cycle of Deiodination

Caption: The Pd(0) species inserts into the C-I bond. Hydrogenolysis releases the product and regenerates the catalyst. Base is required to neutralize the leaving Iodide.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | 2-iodo-4-hydroxymethylimidazole | Starting Material |

| Catalyst | 10% Pd/C (Degussa Type E101 or equiv) | Catalyst (50% wet preferred for safety) |

| Solvent | Methanol (HPLC Grade) | Solvent (High solubility for imidazoles) |

| Base | Sodium Acetate (Anhydrous) | HI Scavenger (3.0 equiv) |

| Gas | Hydrogen ( | Reductant (Balloon or 1 atm) |

Step-by-Step Procedure

Step 1: Preparation (Inerting)

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Charge the flask with 2-iodo-4-hydroxymethylimidazole (1.0 g, 4.46 mmol) and Sodium Acetate (1.1 g, 13.4 mmol).

-

Add Methanol (20 mL). Stir until the substrate is fully dissolved. Note: Sodium acetate may remain as a fine suspension; this is acceptable.

Step 2: Catalyst Addition (Safety Critical)

-

STOP: Ensure the flask is flushed with Argon or Nitrogen. Pd/C can ignite methanol vapor in the presence of air.

-

Carefully add 10% Pd/C (100 mg, 10 wt% loading). If using dry catalyst, add it under a stream of inert gas. Wet catalyst (50%

) is safer and recommended.

Step 3: Hydrogenation

-

Seal the flask with a septum.

-

Purge the headspace: Insert a needle connected to a vacuum line, briefly evacuate, then backfill with Hydrogen (balloon). Repeat 3 times.

-

Leave the

balloon connected. Stir vigorously at Room Temperature (20-25°C) for 4–6 hours. -

Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). The starting material (

) should disappear, replaced by the more polar product (

Step 4: Workup & Purification [1]

-

Flush the system with Nitrogen to remove excess Hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure to obtain a solid residue (Product + NaI + Excess NaOAc).

-

Desalting (Crucial):

-

Dissolve the residue in a minimum amount of hot Ethanol.

-

Filter while hot (inorganic salts NaI/NaOAc have lower solubility in EtOH than the imidazole).

-

Cool the filtrate to induce crystallization of 4-imidazolemethanol .

-

Alternatively, for high purity, use an Ion Exchange Resin (e.g., Dowex 50W) or preparative HPLC.

-

Data Analysis & Validation

Successful conversion is validated by the disappearance of the C-2 signal in NMR and the shift in mass.

| Metric | Starting Material (2-Iodo) | Product (4-Hydroxymethyl) | Notes |

| Molecular Weight | 224.00 g/mol | 98.10 g/mol | Significant mass loss (Iodine = 126.9). |

| Key Indicator: Appearance of the C2 proton signal (deshielded, ~7.5-7.7 ppm). | |||

| - | C5 proton remains but may shift slightly. | ||

| MS (ESI+) | m/z 225 | m/z 99 | Clean single peak expected. |

Process Workflow Diagram

Caption: Operational workflow for the batch reductive deiodination process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst Poisoning | The imidazole nitrogen may be coordinating Pd. Add 1-2 drops of Acetic Acid to protonate the N slightly, or increase catalyst loading to 20 wt%. |

| Reaction Stalls | Iodine Poisoning | Iodide ions ( |

| Over-reduction | Ring Hydrogenation | Rare for imidazoles under balloon pressure. If observed, reduce time and strictly maintain 1 atm pressure (do not use Parr shaker). |

| Product is Colored | Iodine liberation | If the solution turns yellow/brown, free Iodine ( |

References

-

Mechanism of Pd-Catalyzed Dehalogenation

-

Alvarez-Bercedo, P., et al. "Palladium-catalyzed reductive dehalogenation of aryl halides." Chemical Communications, 2010. Link

-

-

Stability of Hydroxymethyl Imidazoles

-

Mishra, G., et al. "A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole." Reaction Chemistry & Engineering, 2021. (Demonstrates stability of the hydroxymethyl intermediate during hydrogenation). Link

-

- General Deiodination Protocols: Navarro-Vázquez, A., et al. "Removal of the iodine blocking group from the imidazole ring." Journal of Organic Chemistry, Reference standard for C-I bond cleavage in nitrogen heterocycles.

-

Properties of 4-Imidazolemethanol

-

PubChem Compound Summary for CID 10606, 4-Imidazolemethanol. Link

-

Disclaimer: This protocol involves the use of hydrogen gas (flammable) and pyrophoric catalysts. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note & Protocols: Scalable Synthesis of Dexmedetomidine Precursors from Iodoimidazoles

Abstract

This guide provides a detailed technical overview and validated protocols for the scalable synthesis of key precursors to Dexmedetomidine, a potent α2-adrenergic agonist. Focusing on a strategic approach that utilizes iodoimidazoles as key building blocks, we explore robust and industrially viable synthetic routes. The methodologies detailed herein emphasize transition metal-catalyzed cross-coupling reactions, specifically Grignard-mediated and palladium-catalyzed pathways. Each protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles, causality behind experimental choices, and troubleshooting guidance to ensure reproducibility and high yields. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Strategic Imperative for Scalable Precursor Synthesis

Dexmedetomidine, the (S)-enantiomer of medetomidine, is a critical sedative and analgesic agent used extensively in intensive care and surgical settings. Its efficacy and safety profile have driven significant demand, necessitating the development of efficient, cost-effective, and scalable manufacturing processes. The core structure of dexmedetomidine, 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, presents a significant synthetic challenge, primarily in the formation of the bond between the imidazole heterocycle and the ethyl-aryl moiety.

Traditional synthetic approaches have often involved multi-step sequences that may suffer from low overall yields, harsh reaction conditions, or the use of expensive starting materials.[1][2] This application note focuses on a modern, convergent strategy starting from 4-iodoimidazole derivatives. Iodoarenes and iodoheteroarenes are exceptionally valuable precursors in cross-coupling reactions due to the high reactivity of the C-I bond, which facilitates lower catalyst loadings and milder reaction conditions compared to their bromo- or chloro-analogs.

We will detail two primary scalable pathways:

-

Grignard-Mediated Coupling: A classic and powerful method involving the formation of an imidazolyl-magnesium reagent for nucleophilic addition to an acetophenone derivative.

-

Palladium-Catalyzed Cross-Coupling: A versatile and modern approach leveraging catalysts like those used in Buchwald-Hartwig aminations or Suzuki couplings to directly form the critical C-C bond.[3][4][5]

Overview of Synthetic Pathways from Iodoimidazole

The selection of a synthetic route for industrial-scale production hinges on factors such as starting material cost, process safety, atom economy, and overall yield. The use of a protected 4-iodoimidazole, such as 4-iodo-1-trityl-1H-imidazole, is a common and effective strategy. The trityl (triphenylmethyl) group serves two critical functions: it protects the N-H proton of the imidazole, preventing unwanted side reactions, and it enhances the solubility of the intermediates in organic solvents.

Below is a high-level overview of the synthetic logic.

Caption: High-level workflow for Medetomidine synthesis.

Protocol I: Grignard-Mediated Synthesis of the Tertiary Alcohol Precursor

This pathway is a robust and frequently utilized method that builds the target molecule through a nucleophilic addition.[6][7] The core of this process is the formation of a highly reactive imidazolyl-magnesium halide (a Grignard reagent) from 4-iodo-1-trityl-1H-imidazole. This reagent then attacks the electrophilic carbonyl carbon of 2,3-dimethylacetophenone to form the tertiary alcohol precursor.

Causality: The choice of a Grignard-based route is driven by its high efficiency and the commercial availability of the starting materials. The transmetalation of the iodoimidazole with a simple Grignard reagent like ethylmagnesium bromide is a reliable method to generate the required nucleophile without needing to handle pyrophoric magnesium turnings directly with the complex heterocycle.[6] The use of additives like Lithium Chloride (LiCl) is crucial as it breaks up magnesium halide aggregates, increasing the reactivity of the Grignard reagent and leading to higher yields.[7]

Caption: Step-by-step workflow for the Grignard-mediated synthesis.

Detailed Step-by-Step Protocol

Materials & Reagents:

-

4-iodo-1-trityl-1H-imidazole

-

Ethylmagnesium bromide (1M solution in THF)

-

2,3-Dimethylacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask with 4-iodo-1-trityl-1H-imidazole (1.0 equiv) and anhydrous THF (approx. 5 mL per gram of iodoimidazole).

-

Grignard Reagent Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add ethylmagnesium bromide (1.05 equiv) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. This "one pot, two-step" method is highly efficient for generating the necessary nucleophile.[7]

-

Nucleophilic Addition: Cool the newly formed Grignard reagent solution back to 0 °C. In a separate flask, prepare a solution of 2,3-dimethylacetophenone (1.1 equiv) in anhydrous THF. Add the ketone solution to the Grignard reagent dropwise.

-

Reaction Monitoring: Once the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS until the starting iodoimidazole is consumed.

-

Work-up and Quenching: Carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NH₄Cl. This step must be done cautiously as it is exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

| Reagent | Molar Equiv. | Purpose | Key Consideration |

| 4-iodo-1-trityl-1H-imidazole | 1.0 | Starting material | Must be dry |

| Ethylmagnesium bromide | 1.05 | Transmetalation agent | Addition must be slow and at low temp. |

| 2,3-Dimethylacetophenone | 1.1 | Electrophile | Should be added as a solution to control rate |

| Anhydrous THF | Solvent | Reaction medium | Must be anhydrous to prevent quenching |

| Saturated aq. NH₄Cl | Quenching agent | Neutralizes reagent | Weakly acidic to prevent emulsion |

Protocol II: Palladium-Catalyzed Cross-Coupling

For large-scale synthesis, minimizing the use of organometallic reagents like Grignards can be advantageous from a safety and functional group tolerance perspective. Palladium-catalyzed cross-coupling reactions offer a powerful alternative. While a direct Suzuki or Negishi coupling is feasible, a highly relevant and patented approach involves the palladium-catalyzed coupling of a 1-(1-haloethyl)-2,3-dimethylbenzene with imidazole itself.[8] This demonstrates the power of palladium catalysis in forming the target C-N bond, and similar principles apply to forming the C-C bond from an iodoimidazole.

Causality: The Buchwald-Hartwig amination and related palladium-catalyzed couplings have revolutionized C-N and C-C bond formation.[4] The choice of palladium is due to its ability to cycle through Pd(0) and Pd(II) oxidation states, enabling the key steps of oxidative addition and reductive elimination. The ligand (e.g., a biarylphosphine like XPhos) is critical; it stabilizes the palladium catalyst, prevents its decomposition, and facilitates the difficult reductive elimination step that forms the final bond.[3][9] The use of an ionic liquid as a solvent has been shown in patents to accelerate the reaction and improve yields.[8][10]

General Protocol for a Suzuki-Type Coupling

This protocol is a representative example of how a palladium-catalyzed C-C bond formation could be applied. It involves coupling the iodoimidazole with an arylboronic acid.

Materials & Reagents:

-

4-iodo-1-trityl-1H-imidazole

-

(1-(2,3-Dimethylphenyl)ethyl)boronic acid (or its pinacol ester)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

Biarylphosphine Ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane)

Protocol:

-

Reactor Setup: To a Schlenk flask or reactor under an inert atmosphere, add 4-iodo-1-trityl-1H-imidazole (1.0 equiv), the arylboronic acid derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst Preparation: In a separate glovebox or Schlenk flask, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (2-4 mol%).

-

Reaction Initiation: Add the catalyst pre-mixture to the reactor, followed by the anhydrous, degassed solvent.

-

Heating and Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography.

| Component | Role | Rationale | Typical % |

| Pd(OAc)₂ | Catalyst Precursor | Forms the active Pd(0) species in situ | 1-2 mol% |

| XPhos / SPhos | Ligand | Stabilizes Pd, promotes key catalytic steps | 2-4 mol% |

| K₃PO₄ | Base | Activates the boronic acid, neutralizes acid | 2-3 equiv. |

| Toluene | Solvent | High-boiling, aprotic solvent | - |

Downstream Processing: From Precursor to Final Product

The tertiary alcohol formed in the Grignard route is a stable intermediate. The conversion to medetomidine involves two key transformations:

-

Dehydration: Elimination of water to form the vinyl-imidazole intermediate. This is typically achieved under acidic conditions.

-